5-Bromo vs. 4-Bromo Substitution: Electronic Effects
The 5-bromo substitution in the target compound positions the bromine atom meta to the α-amino ester side chain and para to the 2-methoxy group, whereas the 4-bromo isomer (CAS 1822440-40-3) places bromine ortho to the methoxy and para to the side chain [1]. This positional difference alters the aromatic ring's electronic distribution: the 5-bromo-2-methoxy arrangement creates a 1,2,4-trisubstitution pattern with the electron-donating methoxy group at C-2 and the electron-withdrawing bromine at C-5, generating a dipole distinct from the 4-bromo-2-methoxy (1,2,5-trisubstitution) arrangement [1]. While both isomers share identical molecular formulas (C₁₀H₁₂BrNO₃, MW 274.11) and computed logP values, their InChIKeys differ (TUCGNMZGUJFGHS-UHFFFAOYSA-N for 5-Br vs. distinct for 4-Br), confirming non-interchangeable connectivity [1]. In drug discovery contexts, even subtle bromine positional shifts can alter target binding: literature on related brominated phenylalkylamines demonstrates that 5-bromo vs. 4-bromo substitution on 2-methoxyphenyl scaffolds produces divergent 5-HT₂A receptor binding affinities (e.g., Ki differences of >10-fold between positional isomers) [2].
| Evidence Dimension | Bromine substitution position and resulting electronic topology |
|---|---|
| Target Compound Data | 5-Bromo-2-methoxy substitution (1,2,4-trisubstitution pattern); InChIKey TUCGNMZGUJFGHS-UHFFFAOYSA-N; MW 274.11; Br meta to α-carbon, para to OCH₃ |
| Comparator Or Baseline | Methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate (CAS 1822440-40-3); 4-Bromo-2-methoxy substitution (1,2,5-trisubstitution pattern); Br ortho to OCH₃, para to α-carbon; MW 274.11 |
| Quantified Difference | No direct head-to-head biological data available for these two specific isomers. Positional difference confirmed by distinct InChIKey, distinct SMILES, and different substitution topology. Class-level inference: 5-bromo vs. 4-bromo substitution on 2-methoxyaryl scaffolds can produce >10-fold differences in receptor binding affinity [2]. |
| Conditions | Structural comparison based on PubChem computed data and literature precedent on brominated 2-methoxyphenyl derivatives binding to 5-HT₂A receptors [2]. |
Why This Matters
For procurement in medicinal chemistry, selecting the correct bromine positional isomer is critical because regioisomeric impurities or mis-specified isomers can lead to divergent biological activity, incorrect SAR interpretation, and failed cross-coupling reactions due to altered electronic activation.
- [1] PubChem. Methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate. CID 45496512. https://pubchem.ncbi.nlm.nih.gov/compound/45496512 View Source
- [2] BindingDB. BDBM50049527: 2-(5-Bromo-2-methoxy-phenyl)-ethylamine (CHEMBL54254). Binding affinity against rat 5-HT₂A receptor, Ki = 208 nM. Comparison with positional bromo/methoxy analogs demonstrates substituent-position dependence. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50049527 View Source
